5-fluoro PB-22 7-hydroxyquinoline isomer is a synthetic cannabinoid that belongs to a class of compounds known for their psychoactive effects. This compound is structurally related to other synthetic cannabinoids and is classified under the category of indole derivatives. The molecular formula for this compound is with a molecular weight of approximately 376.40 g/mol. It is primarily utilized in research settings, particularly in studies related to its pharmacological effects and potential applications in medical science .
This compound is commercially available from suppliers such as Cayman Chemical Company, which provides it in various formats, including solutions and crystalline solids. It is important to note that this compound is subject to regulatory restrictions due to its classification as a controlled substance .
5-fluoro PB-22 7-hydroxyquinoline isomer falls under the category of synthetic cannabinoids, specifically designed as a designer drug. These substances are often synthesized to mimic the effects of naturally occurring cannabinoids while altering their chemical structure to evade legal restrictions .
The synthesis of 5-fluoro PB-22 7-hydroxyquinoline typically involves multi-step organic reactions that include the formation of key intermediates followed by functional group modifications. Common methods include:
5-fluoro PB-22 7-hydroxyquinoline participates in various chemical reactions typical of synthetic cannabinoids, including:
The reactions can be monitored using spectroscopic methods, with mass spectrometry providing insights into the metabolic pathways and potential toxicology profiles associated with this compound .
The mechanism of action for 5-fluoro PB-22 7-hydroxyquinoline involves its interaction with cannabinoid receptors in the central nervous system. These receptors are part of the endocannabinoid system, which regulates various physiological processes.
Research has shown that synthetic cannabinoids can have significantly higher potency than natural cannabinoids, often leading to unpredictable effects and increased risks of adverse reactions .
These properties are essential for handling and application in laboratory settings .
5-fluoro PB-22 7-hydroxyquinoline serves several purposes within scientific research:
Carboxylate ester derivatives constitute a structurally distinct subclass of SCs characterized by an ester linkage (–COO–) connecting the core heterocycle to an aromatic group. Unlike carboxamide-linked SCs (e.g., JWH-018), ester-based compounds like PB-22 (quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate) exhibit distinct metabolic stability and fragmentation patterns. The 5-fluoro PB-22 7-hydroxyquinoline isomer modifies this template through:
Positional isomerism serves dual roles in SC development:
Table 2: Positional Isomer Differentiation Techniques
Technique | Key Parameter | Isomer Discrimination Basis |
---|---|---|
GC-MS Retention Time | Elution order | Polarity differences from substituent position |
GC-IR Spectroscopy | C-F stretching frequency | Bond energy shifts in fluorinated isomers |
ESI-QqQ MS/MS | Product ion abundance ratios | Collision-induced dissociation pathways |
NMR Spectroscopy | Chemical shift (δ) patterns | Electronic environment alterations |
The detection of 5-fluoro PB-22 7-hydroxyquinoline isomer reflects broader trends in SC diversification:
Table 3: Forensic Status of PB-22 Isomers
Isomer | Controlled Jurisdictions | Key Forensic Identifiers |
---|---|---|
5F-PB-22 (8-quinolinyl) | USA, China, UK, Germany | Base peak m/z 232; RT 12.8 min (DB-5MS) |
5F-PB-22 7-hydroxyquinoline | Limited (e.g., Singapore) | Characteristic IR: 1,240 cm⁻¹ (C-O stretch) |
4F-PB-22 | USA, Canada | RT 11.4 min; IR: 1,120 cm⁻¹ |
The continuous refinement of hyphenated techniques (e.g., LC-Orbitrap MS) enables isomer-resolved screening in biological matrices like serum, closing identification gaps for emerging variants like the 7-hydroxyquinoline isomer [5].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3